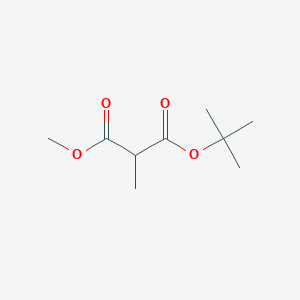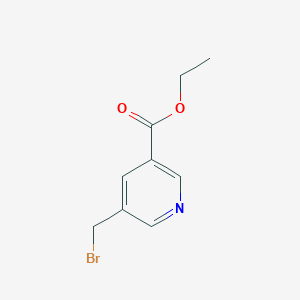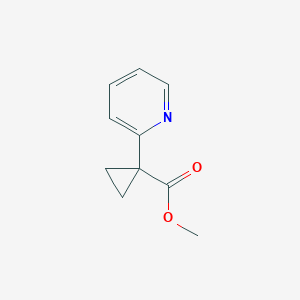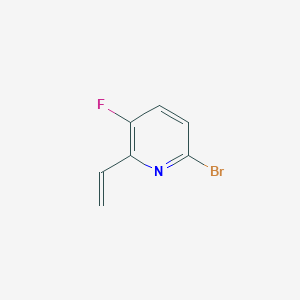
Febuxostat Isopropyl isomer
Übersicht
Beschreibung
Febuxostat Isopropyl isomer is an impurity of Febuxostat . Febuxostat is a selective xanthine oxidase inhibitor .
Synthesis Analysis
Febuxostat was subjected to stress conditions of degradation in aqueous solutions, including acidic, alkaline, oxidation, photolysis, and thermal degradation . The forced degradation studies were performed by using sodium hydroxide, hydrochloric acid, hydrogen peroxide, and thermal and ultraviolet radiation .Molecular Structure Analysis
Febuxostat has a molecular formula of C16H16N2O3S . It is a non-hygroscopic, white crystalline powder that is freely soluble in dimethylformamide, soluble in dimethylsulfoxide, sparingly soluble in ethanol, slightly soluble in methanol and acetonitrile .Chemical Reactions Analysis
Febuxostat was subjected to stress conditions of degradation in aqueous solutions, including acidic, alkaline, oxidation, photolysis, and thermal degradation . Febuxostat is more sensitive toward acidic conditions than oxidation and very resistant toward alkaline, thermal, and photolytic degradations .Physical And Chemical Properties Analysis
Febuxostat has a molecular formula of C16H16N2O3S and an average mass of 316.375 Da . It is a non-hygroscopic, white crystalline powder .Wissenschaftliche Forschungsanwendungen
Preparation and Optimization in Pharmaceutical Formulations
- Febuxostat, used in solid dispersion form, shows increased saturation solubility and dissolution rates, indicating its potential in enhancing drug bioavailability. This is achieved through transforming febuxostat from a crystalline to an amorphous state in the dispersion process (Tang et al., 2018).
Catalysis in Drug Synthesis
- Nickel-catalyzed arylation methods involving febuxostat demonstrate its role in facilitating efficient drug synthesis. This process is crucial in the rapid production of febuxostat, a drug used for treating gout and hyperuricemia (Canivet et al., 2009).
Nanocrystal Technology for Enhanced Drug Delivery
- Using Soluplus® as a stabilizer in the preparation of febuxostat nanocrystals leads to significantly improved stability and reduced particle size, which is beneficial for increasing the drug's oral bioavailability (Sharma et al., 2016).
Analytical Method Development
- Advanced liquid chromatographic methods have been developed for precise determination of febuxostat, crucial for ensuring quality control in pharmaceutical formulations (Mukthinuthalapati et al., 2013).
Cocrystal Synthesis for Solubility Enhancement
- The synthesis of febuxostat cocrystals has shown promising results in enhancing the drug's solubility, a key factor for its effective application in treating gout (Kang et al., 2017).
Polymorph Quantification in Drug Analysis
- Powder X-ray diffraction techniques are used for quantifying febuxostat polymorphs, essential for maintaining the consistency and efficacy of the drug substance (Qiu et al., 2015).
Wirkmechanismus
Target of Action
Febuxostat Isopropyl Isomer, like Febuxostat, is a selective inhibitor of xanthine oxidase (XO) . Xanthine oxidase is an enzyme involved in the synthesis of uric acid, a substance that can accumulate and cause gout .
Mode of Action
This compound interacts with its target, xanthine oxidase, by binding to it and inhibiting its activity . This interaction results in a reduction of uric acid production .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the purine degradation pathway, where xanthine oxidase plays a crucial role . By inhibiting xanthine oxidase, this compound reduces the conversion of hypoxanthine and xanthine to uric acid . This action can lead to a decrease in uric acid levels, thereby preventing the formation of uric acid crystals that cause gout .
Pharmacokinetics
Febuxostat, and by extension this compound, exhibits an oral bioavailability of about 85%, indicating a high level of absorption in the body . The drug follows a two-compartment model with an initial half-life of approximately 2 hours and a terminal half-life of 9.4 ± 4.9 hours at daily doses of 40 mg or more . Febuxostat is extensively metabolized by oxidation (approximately 35%) and acyl glucuronidation (up to 40%); the metabolites are primarily excreted via the kidneys .
Result of Action
The primary molecular effect of this compound is the reduction of serum uric acid levels . On a cellular level, this can prevent the accumulation of uric acid crystals in and around joints, which can lead to inflammation and the symptoms of gout .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, renal function can impact the drug’s efficacy due to its role in the excretion of the drug and its metabolites . Additionally, factors such as age and sex may require personalized dosing strategies .
Zukünftige Richtungen
Febuxostat’s potential nephroprotective effects and kidney stone prevention properties are noteworthy, particularly for gout patients with renal concerns . Beyond gout, its anti-inflammatory properties hint at applications in musculoskeletal conditions and a broader spectrum of clinical contexts, including metabolic syndrome . Emerging research explores febuxostat’s roles in cardiovascular health, neurological disorders, rheumatoid arthritis, and cancer therapy, driven by its anti-inflammatory and antioxidative properties .
Eigenschaften
IUPAC Name |
2-(3-cyano-4-propan-2-yloxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3S/c1-8(2)20-12-5-4-10(6-11(12)7-16)14-17-9(3)13(21-14)15(18)19/h4-6,8H,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKMOFWTLCOKFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC(C)C)C#N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-fluoro-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3338817.png)












